molecular formula C16H32O2 B1346103 2-Ethylhexyl 2-ethylhexanoate CAS No. 7425-14-1

2-Ethylhexyl 2-ethylhexanoate

Cat. No.: B1346103
CAS No.: 7425-14-1
M. Wt: 256.42 g/mol
InChI Key: OUCGJMIVSYHBEC-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2-ethylhexanoate is an organic compound with the molecular formula C16H32O2. It is an ester formed from 2-ethylhexanol and 2-ethylhexanoic acid. This compound is widely used in various industrial applications due to its unique chemical properties, including its role as a plasticizer and a solvent in different formulations .

Mechanism of Action

Target of Action

2-Ethylhexyl 2-ethylhexanoate is primarily used in the cosmetics industry as a skin conditioning agent and emollient . It is an ester of 2-ethylhexanol and 2-ethylhexanoic acid . The primary targets of this compound are the skin cells where it provides a protective layer, helps retain moisture, and softens the skin.

Mode of Action

The mode of action of this compound involves its interaction with the skin cells. As an emollient, it forms a layer on the skin’s surface, creating a barrier that helps prevent moisture loss, leading to softer and smoother skin . As a skin conditioning agent, it enhances the appearance of dry or damaged skin by reducing flaking and restoring suppleness .

Biochemical Pathways

It is known that esters like this compound can undergo chemical or enzymatic hydrolysis to their corresponding alcohols and acids . In this case, this compound would be hydrolyzed to 2-ethylhexanol and 2-ethylhexanoic acid .

Pharmacokinetics

It is known that esters like this compound can be hydrolyzed in the body to their corresponding alcohols and acids . The resulting compounds, 2-ethylhexanol and 2-ethylhexanoic acid, would then be further metabolized and eventually excreted.

Result of Action

The primary result of the action of this compound is improved skin condition. By forming a protective layer on the skin, it helps prevent moisture loss, leading to softer and smoother skin . It also enhances the appearance of dry or damaged skin by reducing flaking and restoring suppleness .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexyl 2-ethylhexanoate is typically synthesized through the esterification reaction between 2-ethylhexanol and 2-ethylhexanoic acid. This reaction is often catalyzed by an acid catalyst such as p-toluenesulfonic acid (PTSA) and is carried out in a solvent like toluene . The reaction conditions usually involve heating the mixture to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is driven to completion by continuous removal of water formed during the esterification. The product is then purified through distillation to achieve the desired purity .

Properties

IUPAC Name

2-ethylhexyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-5-9-11-14(7-3)13-18-16(17)15(8-4)12-10-6-2/h14-15H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCGJMIVSYHBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052478
Record name 2-Ethylhexyl 2-ethylhexanoate
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Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester
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CAS No.

7425-14-1
Record name 2-Ethylhexyl 2-ethylhexanoate
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Record name 2-Ethylhexyl-2-ethylhexanoate
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Record name Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester
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Record name 2-Ethylhexyl 2-ethylhexanoate
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Record name 2-ethylhexyl 2-ethylhexanoate
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Record name ETHYLHEXYL ETHYLHEXANOATE
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Synthesis routes and methods

Procedure details

144 g (1 mol) of 2-ethylhexanoic acid and 143 g (1.1 mol) of 2-ethylhexanol were fed to a four-necked flask equipped with a stirrer, a thermometer and a water separator having a condenser tube, and the mixture was heated to 200° C. under reduced pressure in the presence of a tetraisopropyl titanate catalyst. Esterification reaction was carried out for about 9 hours while removing the formed water by the water separator. After the reaction, the excess 2-ethylhexanol was distilled off, and the product was neutralized with excess sodium hydroxide and then washed with water to neutrality. The product was then treated with activated carbon (0.3 wt. % relative to the starting materials fed) at 90° C., and was then filtered, giving 246 g of (2-ethylhexyl) 2-ethylhexanoate, which was then dehydrated for 5 hours at a temperature of 100° C. and a reduced pressure of 13.3 MPa. The resulting ester had a total acid number of 0.01 mgKOH/g, a water content of 11 ppm, a kinematic viscosity of 2.7 mm2/s (40° C.) and 1.1 mm2/s (100° C.), a volume resistivity of 3.0×1013 Ω·cm, and a two-layer separation temperature of −24° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2-ethylhexyl 2-ethylhexanoate?

A1: this compound is primarily used as an additive in the production of polyvinyl chloride (PVC) resins []. Its presence enhances the viscosity stability, tensile strength, and hardness of the final PVC composition [].

Q2: How is this compound typically synthesized?

A2: The esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol is a common method for synthesizing this compound []. This reaction can be catalyzed by various methods, including using strong solid-acid catalysts like Amberlyst® 15, Lewis acid catalysts like zirconium oxide, or enzymatic catalysts like Novozym 435 [].

Q3: Are there any alternative reaction media for the synthesis of this compound?

A3: Research has explored supercritical carbon dioxide (SC-CO2) as a reaction medium for the catalytic esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol []. This method, compared to using n-hexane as a solvent, has shown improved conversion rates, though the selectivity of the reaction may be affected [].

Q4: What are the challenges associated with enzymatic synthesis of this compound?

A4: While enzymatic catalysts offer a potentially greener approach, challenges remain in their application for this compound synthesis. For instance, the enzymatic catalyst Novozym 435 showed limited conversion efficiency (3%) due to inactivation by the acidic reaction environment [].

Q5: How can this compound be purified from industrial byproducts?

A5: A multi-stage distillation process is effective in purifying this compound from byproducts generated in 2-ethylhexanol production plants []. This process involves two distillation columns: the first recovers 2-ethylhexanol, while the second recovers this compound under reduced pressure (10-100 torr) and elevated temperature (150-200°C) [].

Q6: Beyond PVC production, what other applications utilize this compound?

A6: this compound is also incorporated into cosmetic formulations, particularly in sunscreen products and skin care preparations [, ]. It contributes to the formulation's sensory properties and can act as a solvent or emollient [, ].

Q7: What other compounds are often found alongside this compound in cosmetic formulations?

A7: In cosmetic products, this compound is often combined with other ingredients like isononyl isononanoate, isododecane, isohexadecane, and various fatty acid esters [, ]. These ingredients work together to achieve the desired texture, spreadability, and stability of the cosmetic product.

Q8: Can this compound be found in natural sources?

A8: Interestingly, this compound has been identified as a volatile aroma compound present in certain Morchella mushroom species []. This finding highlights the diverse presence of this compound in both natural and synthetic contexts.

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